molecular formula C23H25NO6 B492898 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate CAS No. 724740-97-0

3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate

Cat. No.: B492898
CAS No.: 724740-97-0
M. Wt: 411.4g/mol
InChI Key: USBZWAPRWKZCSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of coumarin, which is a fragrant organic compound in the benzopyrone chemical class . The 3,4-dimethoxyphenyl group is a common motif in organic chemistry and is found in numerous natural products and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques like X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, one study examined the reaction mechanism of 3,4-dimethoxybenzaldehyde formation from 1-(3′,4′-dimethoxyphenyl)propene .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be found in databases like PubChem and ChemSpider .

Mechanism of Action

The mechanism of action of similar compounds often involves interactions with biological macromolecules. For example, 3-(3,4-dimethoxyphenyl)propanoic acid has been studied for its interactions with various targets .

Properties

IUPAC Name

[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl] N,N-diethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6/c1-6-24(7-2)23(26)30-16-9-10-17-19(13-16)29-14(3)21(22(17)25)15-8-11-18(27-4)20(12-15)28-5/h8-13H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBZWAPRWKZCSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.